molecular formula C6H8ClN3O3 B1529135 methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate CAS No. 1807988-24-4

methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B1529135
CAS No.: 1807988-24-4
M. Wt: 205.6 g/mol
InChI Key: TVOACMOAMPTNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate (CAS 1807988-24-4) is a high-purity chemical building block for research and development. This compound features a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its versatile biological properties and its role in constructing therapeutically active molecules . The structure incorporates a carboxylate ester and a methoxymethyl group, which enhance its utility as a synthetic intermediate. The reactive chloro group at the 3-position offers a key site for further functionalization via nucleophilic substitution reactions, allowing researchers to create diverse libraries of novel derivatives . Compounds containing the 1,2,4-triazole nucleus are extensively investigated for a wide spectrum of biological activities. Scientific literature indicates that this heterocyclic system is a key component in FDA-approved drugs and experimental compounds with demonstrated antifungal , antibacterial , and antiviral properties . Furthermore, 1,2,4-triazole derivatives show significant promise in areas such as anticancer research, with some analogs exhibiting potent cytotoxicity . This reagent is particularly valuable for synthesizing novel molecules aimed at overcoming drug-resistant pathogens, a critical challenge in modern pharmaceutical science . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 5-chloro-2-(methoxymethyl)-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O3/c1-12-3-10-4(5(11)13-2)8-6(7)9-10/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOACMOAMPTNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=NC(=N1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Chloro-1-(methoxymethyl)-1H-1,2,4-triazole Intermediate

  • The 1-(methoxymethyl) group is introduced by reacting 3-chloro-1H-1,2,4-triazole with methoxymethyl chloride in the presence of a base such as triethylamine.
  • This reaction is typically performed in an organic solvent like dichloromethane at room temperature, allowing for mild and controlled alkylation.

Esterification at the 5-Position

  • The carboxylate moiety at the 5-position is introduced by esterification of the corresponding 5-carboxylic acid derivative.
  • One industrially viable method involves reacting 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylic acid with methanol and thionyl chloride under controlled temperature (20-60 °C), yielding the methyl ester with high purity and yield (>90%).

Industrial Scale Synthesis

  • Continuous flow reactors are employed to scale up the synthesis, ensuring consistent product quality and minimizing side reactions.
  • Automated control of reaction parameters such as temperature, reagent feed rate, and pressure enables efficient chlorination and esterification steps.
  • Use of catalysts and optimized solvent systems (e.g., dichloromethane or tetrahydrofuran) enhances reaction efficiency and selectivity.

Alternative Synthetic Routes and Related Preparations

While direct literature on the exact compound is limited, closely related triazole derivatives provide insight into alternative preparation:

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Alkylation 3-chloro-1H-1,2,4-triazole + methoxymethyl chloride + triethylamine, DCM, RT Selective 1-position alkylation to introduce methoxymethyl group
2 Chlorination Thionyl chloride or phosphorus pentachloride, chloroform, 60-70 °C Chlorination at 3-position, high yield, controlled kinetics
3 Esterification Methanol + thionyl chloride, 20-60 °C Formation of methyl ester at 5-position, high purity (>90%)
4 Purification Crystallization or column chromatography Removal of impurities, isolation of pure methyl ester compound

Detailed Research Findings and Data

Reaction Yields and Purity

  • Alkylation and chlorination steps typically achieve yields in the range of 85-95%.
  • Esterification using methanol and thionyl chloride yields methyl esters with purity >98% as confirmed by HPLC analysis.
  • Example: Preparation of methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate via thionyl chloride esterification showed 92.3% yield and 98.9% purity by HPLC, which is analogous to the methyl 3-chloro derivative process.

Reaction Conditions Optimization

  • Molar ratios: Slight excess of methoxymethyl chloride (1.1-1.2 equivalents) ensures complete alkylation.
  • Temperature control: Maintaining 20-35 °C during alkylation prevents side reactions.
  • Use of inert atmosphere (nitrogen) during sensitive steps like lithiation or chlorination improves yield and purity.

Comparative Table of Preparation Methods for Related Triazole Derivatives

Compound Key Step(s) Reagents/Conditions Yield (%) Purity (HPLC %) Reference
Methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate Alkylation, chlorination, esterification Methoxymethyl chloride, SOCl₂, MeOH, DCM, 20-60 °C 90-95 >98
1-Methyl-1H-1,2,4-triazole-3-methyl formate (related) Lithiation, carboxylation, esterification n-Butyllithium, CO₂, SOCl₂, MeOH 75-92 98-99
3-Chloro-1-methyl-1H-1,2,4-triazole Methylation, chlorination Methyl iodide, SOCl₂, base, chloroform 85-92 >95

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted triazoles, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key structural and physicochemical differences between methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Activities
This compound C₆H₇ClN₃O₃ 204.59 3-Cl, 1-(methoxymethyl), 5-COOCH₃ Enhanced solubility; potential agrochemical use
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride C₄H₇ClN₄O₂ 178.58 5-NH₂, 3-COOCH₃ Amino group may reduce lipophilicity; pharmacological applications
5-Chloro-3-ethyl-1-(methoxymethyl)-1H-1,2,4-triazole C₆H₁₀ClN₃O 175.61 3-CH₂CH₃, 1-(methoxymethyl), 5-Cl Ethyl group increases steric bulk; unknown bioactivity
Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate C₅H₆ClN₃O₂ 175.57 5-Cl, 3-COOCH₂CH₃ Longer ester chain may alter metabolic stability
3-Chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide C₅H₇ClN₄O₂ 198.59 3-Cl, 1-(methoxymethyl), 5-CONH₂ Amide group enhances hydrogen bonding; research applications

Functional Group Impact on Bioactivity

  • Chlorine vs. In contrast, the amino group in methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride may confer basicity and hydrogen-bonding capacity, favoring pharmaceutical applications .
  • Ester vs. Amide : The methyl ester in the target compound is more hydrolytically labile than the carboxamide in its analog, suggesting differences in metabolic stability and bioavailability .
  • Methoxymethyl vs. Ethyl : The methoxymethyl group improves solubility compared to the ethyl group in 5-chloro-3-ethyl-1-(methoxymethyl)-1H-1,2,4-triazole, which may prioritize membrane permeability in agrochemical contexts .

Biological Activity

Methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate (CAS Number: 21733-05-1) is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C4_4H4_4ClN3_3O2_2
  • Molecular Weight : 161.55 g/mol
  • IUPAC Name : this compound

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. Its derivatives are being explored for potential applications in treating bacterial and fungal infections.

Mechanism of Action :
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This disruption can interfere with essential biological pathways, contributing to its antimicrobial effects .

Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Notes
L1210 (murine leukemia)41 ± 3Comparatively less active than triazole derivatives
HeLa (cervical carcinoma)9.6 ± 0.7Enhanced activity due to triazole ring
K562 (chronic myeloid leukemia)13.6 ± 0.3Significant cytotoxicity observed

Case Studies

  • In Vitro Studies : A study evaluated the antiproliferative effects of various triazole derivatives, including this compound against leukemia cell lines. The results indicated a dose-dependent response with significant cytotoxicity at lower concentrations compared to standard chemotherapy agents .
  • Mechanistic Insights : Docking studies revealed that the compound interacts with key proteins involved in cancer cell signaling pathways. The triazole ring's structural features allow for effective binding within the ATP-binding sites of target proteins .

Q & A

(Basic) What are the common synthetic routes for methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step procedures, including cyclization or nucleophilic substitution. For example:

  • Step 1: Formation of the triazole core via [3+2] cycloaddition between an alkyne and an azide, as seen in similar triazole derivatives .
  • Step 2: Introduction of the methoxymethyl group via nucleophilic substitution under acidic conditions (e.g., using formaldehyde and methylamine in HCl) .
  • Step 3: Chlorination at the 3-position using chlorinating agents like POCl₃ or SOCl₂, followed by esterification with methanol to form the carboxylate .
    Key Considerations: Use reflux conditions (~80–100°C) and catalysts (e.g., Ru complexes) to enhance regioselectivity . Purification via recrystallization or column chromatography is critical to isolate the product .

(Basic) How is the compound characterized structurally and spectroscopically?

Methodological Answer:

  • X-Ray Crystallography: Determines exact molecular geometry and confirms regiochemistry of substituents (e.g., triazole ring planarity and bond angles) .
  • NMR Spectroscopy:
    • ¹H NMR: Identifies methoxymethyl (-OCH₂O-) protons (δ 3.3–3.5 ppm) and methyl ester (-COOCH₃) protons (δ 3.7–3.9 ppm) .
    • ¹³C NMR: Confirms carbonyl (C=O) at ~165 ppm and triazole carbons between 140–160 ppm .
  • IR Spectroscopy: Detects C=O stretching (~1720 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected at m/z 235.03 for C₇H₈ClN₃O₃) .

(Advanced) How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Temperature Control: Maintain 40–60°C during chlorination to avoid side reactions (e.g., over-chlorination) .
  • Catalyst Screening: Test Ru or Cu catalysts for regioselective cycloaddition; for example, Ru(Tp)(PPh₃)₂ improves 1,4-regioselectivity in triazole formation .
  • Purification: Use silica gel chromatography with ethyl acetate/hexane (1:9) to separate isomers or recrystallization from dichloromethane/ether .
    Data-Driven Optimization: Perform DOE (Design of Experiments) to analyze interactions between temperature, solvent, and catalyst loading .

(Advanced) How to resolve contradictions in spectral data interpretation (e.g., overlapping signals in NMR)?

Methodological Answer:

  • Complementary Techniques:
    • HSQC NMR: Correlates ¹H-¹³C signals to resolve overlapping peaks (e.g., distinguishing triazole C-H from methoxymethyl groups) .
    • 2D NOESY: Identifies spatial proximity of substituents to confirm regiochemistry .
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
  • Isotopic Labeling: Introduce ¹³C or ¹⁵N labels at specific positions to simplify spectral assignments .

(Advanced) How to design experiments to evaluate biological activity?

Methodological Answer:

  • In Vitro Assays:
    • Antifungal Activity: Use microdilution assays (CLSI M38) against Candida spp. and compare MICs with fluconazole .
    • Enzyme Inhibition: Test inhibition of CYP450 enzymes via fluorometric assays (e.g., using human liver microsomes) .
  • Molecular Docking: Model interactions with target proteins (e.g., lanosterol 14α-demethylase for antifungals) using AutoDock Vina .
  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying substituents at the 1- and 5-positions) to identify key pharmacophores .

(Advanced) What computational methods predict reactivity and stability of the compound?

Methodological Answer:

  • DFT Calculations:
    • Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond dissociation energies (BDEs) for C-Cl and ester groups .
    • Calculate Fukui indices to identify electrophilic/nucleophilic sites for substitution reactions .
  • Molecular Dynamics (MD): Simulate solvation in water/DMSO to assess stability and aggregation tendencies .
  • ADMET Prediction: Use tools like SwissADME to estimate logP (lipophilicity), bioavailability, and metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.